molecular formula C7H12BrNO B6209491 5-(bromomethyl)-1-ethylpyrrolidin-2-one CAS No. 937645-26-6

5-(bromomethyl)-1-ethylpyrrolidin-2-one

Cat. No.: B6209491
CAS No.: 937645-26-6
M. Wt: 206.1
InChI Key:
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Description

5-(bromomethyl)-1-ethylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a bromomethyl group attached to the pyrrolidinone ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-1-ethylpyrrolidin-2-one typically involves the bromination of 1-ethylpyrrolidin-2-one. One common method is the reaction of 1-ethylpyrrolidin-2-one with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is isolated by standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(bromomethyl)-1-ethylpyrrolidin-2-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrrolidinones.

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of 1-ethylpyrrolidin-2-one.

Scientific Research Applications

5-(bromomethyl)-1-ethylpyrrolidin-2-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Material Science: Utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-1-ethylpyrrolidin-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, making it a versatile intermediate in organic synthesis. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 5-(chloromethyl)-1-ethylpyrrolidin-2-one
  • 5-(iodomethyl)-1-ethylpyrrolidin-2-one
  • 5-(methyl)-1-ethylpyrrolidin-2-one

Uniqueness

5-(bromomethyl)-1-ethylpyrrolidin-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications that require selective reactivity.

Properties

CAS No.

937645-26-6

Molecular Formula

C7H12BrNO

Molecular Weight

206.1

Purity

95

Origin of Product

United States

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